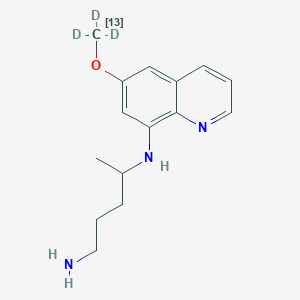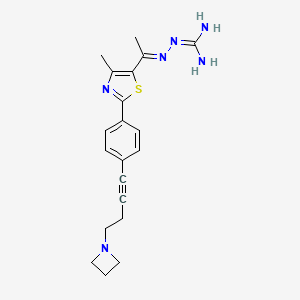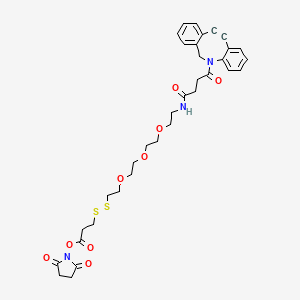![molecular formula C26H22F3N7O2 B12418498 8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)
8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CQ211 is a potent and selective inhibitor of Right Open Reading Frame Kinase 2 (RIOK2). It has demonstrated significant proliferation inhibitory activity against various cancer cell lines in vitro. The compound has a high binding affinity with a dissociation constant (Kd) of 6.1 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CQ211 involves multiple steps, including the formation of a triazoloquinoline core structure. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for CQ211 are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
CQ211 undergoes various chemical reactions, including:
Oxidation: CQ211 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: CQ211 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of CQ211 .
Scientific Research Applications
CQ211 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the functions of RIOK2.
Biology: Investigated for its role in inhibiting cancer cell proliferation.
Medicine: Explored for its potential therapeutic applications in cancer treatment.
Industry: Utilized in research and development for new cancer therapies .
Mechanism of Action
CQ211 exerts its effects by selectively inhibiting RIOK2. This inhibition leads to the suppression of ATPase activity and the phosphorylation of mammalian target of rapamycin (mTOR) in cancer cells. The compound shows high selectivity for RIOK2 and does not interact significantly with other kinases .
Comparison with Similar Compounds
Similar Compounds
RIOK1 Inhibitors: Compounds that inhibit RIOK1, another member of the RIO kinase family.
RIOK3 Inhibitors: Compounds that target RIOK3, which is present in multicellular eukaryotes.
Uniqueness
CQ211 is unique due to its high selectivity and potency for RIOK2. It exhibits significant anti-proliferative activity against cancer cell lines and shows promising in vivo efficacy in mouse xenograft models .
Properties
Molecular Formula |
C26H22F3N7O2 |
|---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-triazolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C26H22F3N7O2/c1-38-22-7-3-16(14-31-22)15-2-5-20-18(12-15)24-23(25(37)32-20)33-34-36(24)17-4-6-21(19(13-17)26(27,28)29)35-10-8-30-9-11-35/h2-7,12-14,30H,8-11H2,1H3,(H,32,37) |
InChI Key |
RGHLRMNPUGUZEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=C3N(N=N4)C5=CC(=C(C=C5)N6CCNCC6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


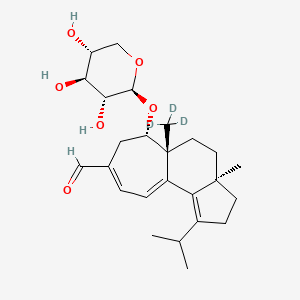
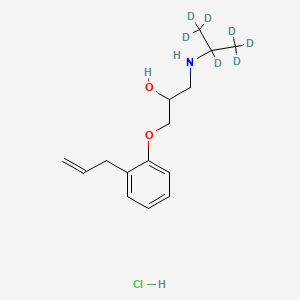
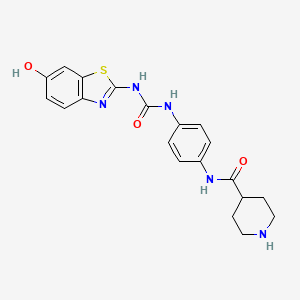
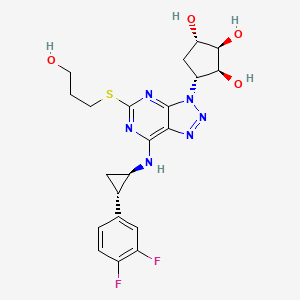
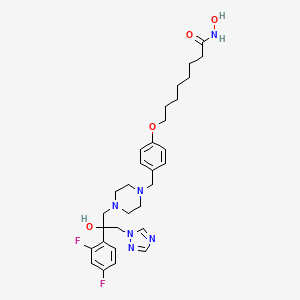
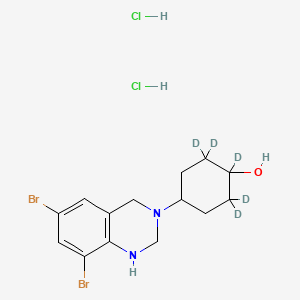

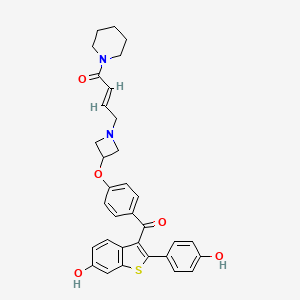


![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)
